molecular formula C12H15N3O B13955591 3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide

3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide

Cat. No.: B13955591
M. Wt: 217.27 g/mol
InChI Key: LGMHCKYZMNNDDV-UHFFFAOYSA-N
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Description

4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- is a nitrogen-containing heterocyclic compound. Compounds with such structures are significant in various fields, including pharmaceuticals, organic materials, and bioactive molecules. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-ethyl-2,4-dimethylpyrrolo[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C12H15N3O/c1-4-9-7(2)14-10-5-8(12(13)16)6-15(3)11(9)10/h5-6H,4H2,1-3H3,(H2,13,16)

InChI Key

LGMHCKYZMNNDDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=CN2C)C(=O)N)N=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with appropriate reagents under controlled conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by Cs2CO3/DMSO .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .

Scientific Research Applications

4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, 3-ETHYL-2,4-DIMETHYL- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of tumors. This inhibition can lead to the suppression of cell proliferation, migration, and invasion .

Comparison with Similar Compounds

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